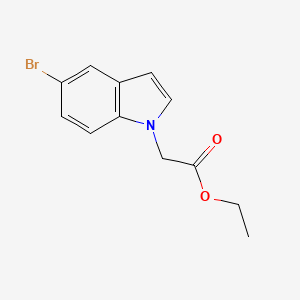

ethyl 2-(5-bromo-1H-indol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(5-bromo-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it an important molecule for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-indol-1-yl)acetate typically involves the bromination of indole followed by esterification. One common method is as follows:

Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromoindole.

Esterification: The 5-bromoindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position of the indole ring undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

Key Examples:

The bromine’s reactivity is enhanced by electron-withdrawing effects of the adjacent ester group, facilitating NAS under mild conditions .

Ester Group Transformations

The ethyl ester moiety participates in hydrolysis, reduction, and aminolysis reactions.

Hydrolysis

| Conditions | Product | Notes | Source |

|---|---|---|---|

| LiOH, THF/MeOH/H₂O, RT, 4h | 2-(5-Bromo-1H-indol-1-yl)acetic acid | Quantitative conversion | |

| H₂SO₄, H₂O, reflux | Same as above | 89% yield |

Reduction

| Reagents | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 2-(5-Bromo-1H-indol-1-yl)ethanol | 78% | |

| NaBH₄, MeOH, RT | Partial reduction observed | ≤40% |

Aminolysis

Reaction with primary amines (e.g., glycine methyl ester) under peptide coupling conditions (EDC·HCl, HOBt, DMF) forms amide derivatives .

Oxidation and Reduction of the Indole Ring

The indole scaffold itself can undergo redox transformations:

| Reaction | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Indole Oxidation | mCPBA, DCM, RT | Epoxidation at C2–C3 | 63% | |

| Carbonyl Reduction | NaBH₄, MeOH, RT | 2-(5-Bromo-2,3-dihydro-1H-indol-1-yl)acetate | 55% |

Catalytic Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

Functionalization at the Acetate Side Chain

The acetate group undergoes alkylation or acylation:

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via decarboxylation.

-

Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, forming a radical intermediate .

This compound’s multifunctional reactivity makes it invaluable for synthesizing indole-based pharmaceuticals, agrochemicals, and materials. Experimental protocols emphasize the use of anhydrous conditions for reduction and coupling reactions to maximize yields .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibacterial Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 2-(5-bromo-1H-indol-1-yl)acetate, as antibacterial agents. The compound can function as a precursor for synthesizing selective inhibitors targeting bacterial cystathionine γ-synthase (bCSE), which plays a crucial role in bacterial resistance mechanisms. Inhibitors derived from this compound have shown promise in enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Neuroprotective Properties

Indole derivatives are also being investigated for their neuroprotective effects. Compounds like this compound can be synthesized to create new derivatives that exhibit antioxidant properties, potentially benefiting conditions such as neurodegenerative diseases . The ability to modify the indole structure allows for the exploration of various neuroprotective pathways.

Synthesis of Biologically Active Compounds

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be employed in various reactions, including palladium-catalyzed cross-coupling reactions, to produce more complex indole derivatives that may possess enhanced biological activities . This versatility makes it an attractive target for synthetic chemists aiming to develop new drugs.

Case Study: Synthesis of Indole Derivatives

A notable example involved the synthesis of new 2,3-dihydroindole derivatives from this compound. These derivatives were evaluated for their neuroprotective and antioxidant activities, showcasing the potential therapeutic applications of indole-based compounds . The synthetic pathways often involve multiple steps but yield compounds with significant biological relevance.

Research Insights and Future Directions

The ongoing research into this compound indicates a growing interest in its applications across various fields of medicinal chemistry. The ability to modify its structure opens avenues for developing targeted therapies for bacterial infections and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of ethyl 2-(5-bromo-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-bromo-1H-indol-1-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-(5-chloro-1H-indol-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and biological activity.

Ethyl 2-(5-fluoro-1H-indol-1-yl)acetate: Contains a fluorine atom, which affects its chemical and biological properties.

Ethyl 2-(5-iodo-1H-indol-1-yl)acetate: Contains an iodine atom, which makes it more reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various synthetic and research applications.

Biologische Aktivität

Ethyl 2-(5-bromo-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂BrNO₂

- Molecular Weight : 282.13 g/mol

- CAS Number : 726174-45-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity and binding affinity to enzymes and receptors. This compound may act through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit bacterial cystathionine γ-lyase (bCSE), which is crucial for hydrogen sulfide production in pathogenic bacteria, thereby enhancing the efficacy of antibiotics .

- Anticancer Activity : Indole derivatives, including this compound, have demonstrated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : this compound exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated significant activity against common pathogens:

| Microorganism | Diameter of Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 16 |

| Escherichia coli | 19 | 32 |

| Pseudomonas aeruginosa | 18 | 64 |

| Candida albicans | 25 | 8 |

These results highlight the compound's potential as an antimicrobial agent, particularly against S. aureus and C. albicans .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 20.0 |

The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cancer cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit the secretion of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies and Applications

Several case studies have highlighted the efficacy of this compound in drug development:

- Anticancer Drug Development : In a recent study, researchers synthesized a series of indole derivatives based on this compound, demonstrating enhanced anticancer activity through structural modifications that improved binding affinity to target proteins involved in tumor growth .

- Antimicrobial Formulations : The compound has been incorporated into formulations aimed at treating infections caused by resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .

- Virtual Screening Studies : Computational studies have been conducted to evaluate the binding interactions of this compound with various biological targets, aiding in the identification of new therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 2-(5-bromoindol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRCALVKWKRKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.